molecular formula C10H12BrN B13169007 7-Bromo-3-ethyl-2,3-dihydro-1H-indole

7-Bromo-3-ethyl-2,3-dihydro-1H-indole

Cat. No.: B13169007
M. Wt: 226.11 g/mol
InChI Key: KMRIMVVLPPLTCO-UHFFFAOYSA-N
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Description

7-Bromo-3-ethyl-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an ethyl group on the indole ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 3-ethyl-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-ethyl-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction Reactions: The compound can undergo reduction to form 3-ethyl-2,3-dihydro-1H-indole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted indole derivatives.

    Oxidation Reactions: Formation of oxindole derivatives.

    Reduction Reactions: Formation of reduced indole derivatives.

Scientific Research Applications

7-Bromo-3-ethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl group on the indole ring can influence its binding affinity and selectivity towards biological receptors. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-ethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the ethyl group on the indole ring. This unique structure can result in distinct chemical reactivity and biological activities compared to other brominated indole derivatives.

Biological Activity

7-Bromo-3-ethyl-2,3-dihydro-1H-indole is a brominated indole derivative notable for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their roles in drug development and therapeutic applications. This compound's unique structure, featuring a bromine atom and an ethyl group, enhances its reactivity and biological potential.

The compound can undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions contribute to its functional versatility in biological systems.

Key Reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The indole ring may be oxidized to yield oxindole derivatives.
  • Reduction : It can be reduced to form 3-ethyl-2,3-dihydro-1H-indole.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

2. Antiviral Activity

Preliminary investigations suggest potential antiviral effects, although detailed mechanisms remain to be fully elucidated.

3. Anticancer Properties

This compound has been explored for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound appears to disrupt microtubule assembly, a critical process for cell division.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialSignificant inhibitionStaphylococcus aureus, E. coli
AntiviralPotentially effectiveVarious viral strains
AnticancerInduces apoptosisMDA-MB-231 breast cancer cells

The biological activity of this compound is believed to involve interactions with specific molecular targets. The bromine and ethyl groups influence its binding affinity and selectivity towards biological receptors. Potential mechanisms include:

  • Modulation of enzyme activity.
  • Binding to cellular receptors.
  • Interference with signaling pathways.

Case Studies

In a study focusing on the anticancer properties of similar indole derivatives, compounds were evaluated for their ability to inhibit microtubule assembly at concentrations around 20 μM, with results indicating a significant percentage of inhibition (40.76% - 52.03%) . Furthermore, apoptosis-inducing studies revealed enhanced caspase activity in treated cells, confirming the compound's potential as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other brominated indoles:

Compound NameStructural FeaturesBiological Activity
7-Bromo-1H-indoleBromine at position 7Antimicrobial
3-(2-Bromoethyl)indoleEthyl group at position 3Anticancer

The unique positioning of the bromine and ethyl groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

7-bromo-3-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3

InChI Key

KMRIMVVLPPLTCO-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=CC=C2Br

Origin of Product

United States

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